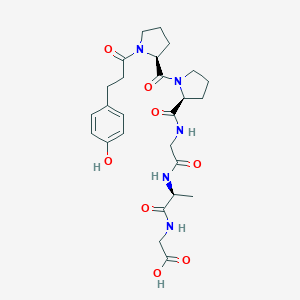
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine, also known as HPPPGAG, is a peptide that has gained much attention in the scientific community due to its potential therapeutic applications. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is not fully understood. However, it is believed that N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine exerts its effects through the modulation of various signaling pathways. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine can increase cell viability, reduce apoptosis, and promote cell proliferation. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has also been shown to have anti-inflammatory and anti-oxidative effects. In vivo studies have shown that N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine can reduce infarct size in a rat model of myocardial ischemia-reperfusion injury and inhibit tumor growth in a mouse model of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is its versatility. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine can be easily synthesized using solid-phase peptide synthesis, making it a readily available research tool. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is also relatively stable and can be stored for extended periods of time. However, one limitation of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is its high cost. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is a custom peptide that must be synthesized on demand, which can be expensive.
Direcciones Futuras
There are many potential future directions for research on N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine. One area of interest is the development of novel therapies for neurodegenerative diseases. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel cancer therapies. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have anti-tumor effects and may be useful in the development of new cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine and its potential applications in other fields, such as immunology and regenerative medicine.
Métodos De Síntesis
The synthesis of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have anti-inflammatory and anti-oxidative effects, which may be useful in the treatment of cardiovascular diseases. In oncology, N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have anti-tumor effects and may be useful in the development of novel cancer therapies.
Propiedades
Número CAS |
119798-87-7 |
|---|---|
Nombre del producto |
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine |
Fórmula molecular |
C26H35N5O8 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H35N5O8/c1-16(24(37)28-15-23(35)36)29-21(33)14-27-25(38)19-4-2-13-31(19)26(39)20-5-3-12-30(20)22(34)11-8-17-6-9-18(32)10-7-17/h6-7,9-10,16,19-20,32H,2-5,8,11-15H2,1H3,(H,27,38)(H,28,37)(H,29,33)(H,35,36)/t16-,19-,20-/m0/s1 |
Clave InChI |
JBXSNKDVSZACCK-VDGAXYAQSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CCC3=CC=C(C=C3)O |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CCC3=CC=C(C=C3)O |
SMILES canónico |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CCC3=CC=C(C=C3)O |
Otros números CAS |
119798-87-7 |
Secuencia |
YPPGAG |
Sinónimos |
N-3-(4-hydroxyphenyl)propionyl-Pro-Pro-Gly-Ala-Gly N-3-(4-hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine NHP-PPGAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



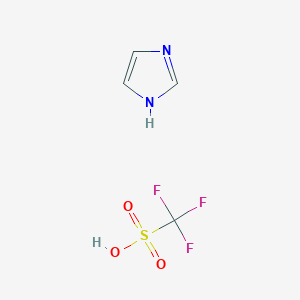

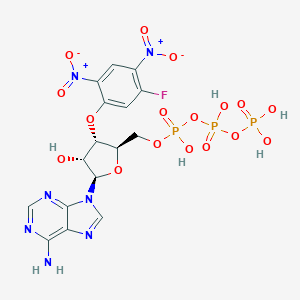

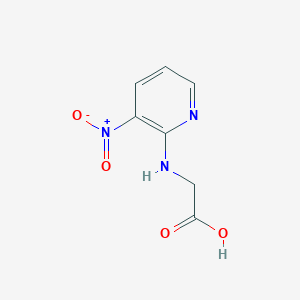

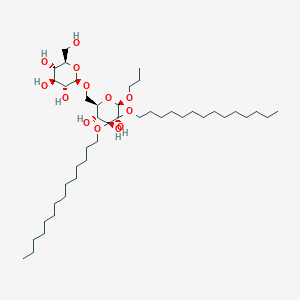
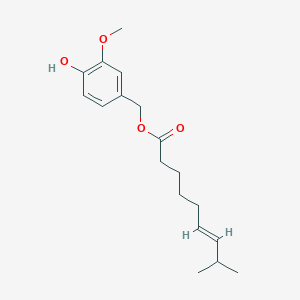
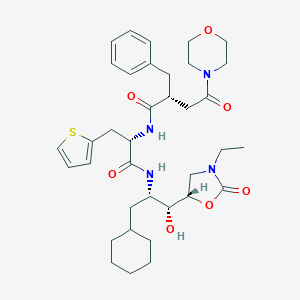
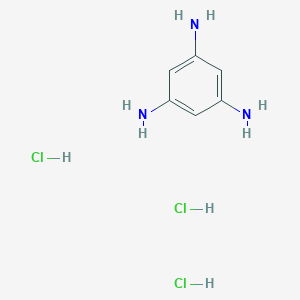
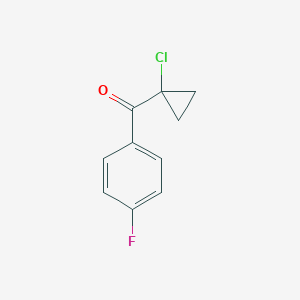

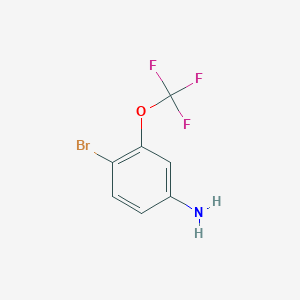
![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)